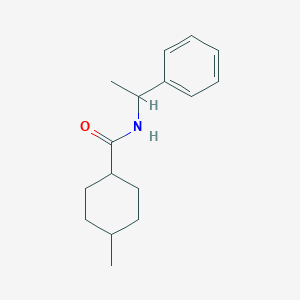![molecular formula C25H29N3O6S B4046936 ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE](/img/structure/B4046936.png)
ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE
Übersicht
Beschreibung
ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a benzoate ester, an imidazolidinone ring, and a dimethoxyphenyl group, which may contribute to its diverse chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Esterification: The final step could be the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Wirkmechanismus
The mechanism of action of ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-THIOIMIDAZOLIDIN-1-YL}BENZOATE
- ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-IMIDAZOLIDIN-1-YL}BENZOATE
Uniqueness
The uniqueness of ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE lies in its specific structural features, such as the presence of the sulfonylidene group, which may impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(methylamino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-5-34-24(31)17-7-9-18(10-8-17)28-23(30)19(15-22(29)26-2)27(25(28)35)13-12-16-6-11-20(32-3)21(14-16)33-4/h6-11,14,19H,5,12-13,15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIUKZDUISMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 4-[4-(CARBAMOYLMETHYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE](/img/structure/B4046853.png)
![4-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-5-nitrobenzoyl)morpholine](/img/structure/B4046863.png)
![Methyl 4-{3-[4-(4-chlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4046872.png)
![[2-[[2-[3-Ethyl-4-oxo-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]acetyl]amino]phenyl] acetate](/img/structure/B4046874.png)
![4-[1-(2-bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline](/img/structure/B4046882.png)


![N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE](/img/structure/B4046907.png)

![(2Z)-3-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-N-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4046919.png)
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4046928.png)
![2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4046947.png)
![2-{1-BENZYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE](/img/structure/B4046957.png)

